2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
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Overview
Description
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities, including anti-cancer properties. The structure of this compound includes a pyridoindole core, which is a fused ring system that contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methoxyphenylhydrazine hydrochloride as a starting material, which undergoes cyclization to form the pyridoindole core . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to an aromatic form.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different substituents on the phenol ring or the pyridoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aromatic derivatives, while substitution reactions can yield a variety of substituted phenol derivatives .
Scientific Research Applications
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol involves its interaction with estrogen receptors. It acts as a modulator, influencing the activity of these receptors and thereby affecting the growth and proliferation of cancer cells. The molecular targets include specific binding sites on the estrogen receptor, and the pathways involved are related to the regulation of gene expression and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: Studied for its neuroprotective properties.
2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester: Used as a PDI inhibitor.
Uniqueness
What sets 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol apart is its specific interaction with estrogen receptors, making it a promising candidate for cancer treatment. Its unique structure allows for selective modulation of these receptors, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFYHZDPBAQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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